5-Methylpentacosane
Description
Properties
CAS No. |
22331-49-3 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(3)24-7-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
YEIGKGQALVCSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Occurrence and Natural Distribution of 5 Methylpentacosane
Hymenoptera Species as Sources
The order Hymenoptera, which includes wasps, bees, and ants, is a significant source of 5-methylpentacosane. This compound is a frequently identified component of the CHC profiles of various social insects within this order.
Social Wasps (e.g.,Protopolybia exigua,Polistes versicolor)
Studies on social wasps have revealed the presence of 5-methylpentacosane in their cuticular lipids.
Protopolybia exigua : In the social wasp Protopolybia exigua, 5-methylpentacosane has been identified in all developmental stages, from larvae to adults, as well as in the nest material itself. geneticsmr.org While the qualitative chemical profile is similar across stages, the relative abundance of 5-methylpentacosane and other hydrocarbons varies, suggesting a role in age and caste recognition within the colony. geneticsmr.orgresearchgate.net For instance, the relative abundance of 5-methylpentacosane was found to be 0.57% in eggs, 4.78% in larvae, 3.06% in pupae, 0.06% in adult workers, and 0.17% in the nest. geneticsmr.org
Polistes versicolor : The paper wasp Polistes versicolor also features 5-methylpentacosane in its cuticular hydrocarbon profile. geneticsmr.org Research has shown that the chemical signature of P. versicolor, including the presence of 5-methylpentacosane, can be influenced by the level of anthropization in their environment. scielo.br In one study comparing wasps from more and less anthropized environments, the relative abundance of 5-methylpentacosane was 0.46% and 0.38%, respectively. scielo.br Another study reported a relative abundance of 0.22% for this compound in Mischocyttarus consimilis, a related social wasp. scielo.br
Ant Species (e.g.,Diacammasp.,Camponotus aethiops,Wasmannia auropunctata,Oecophylla smaragdina,Technomyrmex albipes)
A diverse array of ant species are known to possess 5-methylpentacosane as part of their chemical makeup.
Diacamma sp. : In the queenless ant genus Diacamma, 5-methylpentacosane is a characteristic component of the cuticular hydrocarbons. nih.govoup.comtandfonline.com It is one of several methyl-branched alkanes that play a role in the chemical signaling and recognition within the colony. whiterose.ac.uk
Camponotus aethiops : The carpenter ant Camponotus aethiops has a complex cuticular profile that includes 5-methylheptacosane (B3192719), a longer-chain homolog of 5-methylpentacosane. unito.itfrontiersin.org While direct evidence for 5-methylpentacosane is not explicitly detailed in the provided search results, the presence of its homolog suggests that similar branched alkanes are important for this species.
Wasmannia auropunctata : The little fire ant, Wasmannia auropunctata, an invasive tramp species, has a cuticular hydrocarbon profile where 5-methylpentacosane is a notable component. researchgate.netresearchgate.net It is one of over 50 compounds identified, with four major peaks including pentacosane (B166384) and 5-methylpentacosane, which together comprise a significant portion of the total extract. researchgate.net
Oecophylla smaragdina : The weaver ant, Oecophylla smaragdina, also has 5-methylpentacosane in its CHC profile. faunajournal.comresearchgate.net This compound is part of a complex mixture of alkanes, alkenes, and methyl-branched alkanes that are likely involved in nestmate recognition and other chemical communication. faunajournal.commdpi.com In a study on fig wasps and their ant predators, 5-methylpentacosane was one of the key compounds that distinguished galler wasps from parasitoid wasps, and it was detected in the predatory ant Oecophylla smaragdina. ias.ac.in
Technomyrmex albipes : The white-footed ant, Technomyrmex albipes, another successful invasive species, is also associated with 5-methylpentacosane. antwiki.org This compound was found to be a distinguishing chemical marker in the tritrophic interaction between fig trees, fig wasps, and predatory ants, including T. albipes. ias.ac.inresearchgate.net
Table 1: Relative Abundance of 5-Methylpentacosane in Selected Hymenoptera Species
| Species | Family | Common Name | Relative Abundance (%) | Reference(s) |
|---|---|---|---|---|
| Protopolybia exigua (egg) | Vespidae | Social Wasp | 0.57 ± 0.01 | geneticsmr.org |
| Protopolybia exigua (larva) | Vespidae | Social Wasp | 4.78 ± 0.63 | geneticsmr.org |
| Protopolybia exigua (pupa) | Vespidae | Social Wasp | 3.06 ± 0.06 | geneticsmr.org |
| Protopolybia exigua (adult) | Vespidae | Social Wasp | 0.06 ± 0.03 | geneticsmr.org |
| Polistes versicolor | Vespidae | Paper Wasp | 0.46 ± 0.57 | scielo.br |
| Wasmannia auropunctata | Formicidae | Little Fire Ant | Present | researchgate.net |
| Oecophylla smaragdina | Formicidae | Weaver Ant | Present | faunajournal.comresearchgate.net |
| Technomyrmex albipes | Formicidae | White-footed Ant | Present | ias.ac.inresearchgate.net |
| Diacamma sp. | Formicidae | Ponerine Ant | Present | nih.govoup.comtandfonline.com |
Coleoptera Species as Sources
The order Coleoptera, or beetles, also contains species that utilize 5-methylpentacosane in their cuticular hydrocarbon profiles.
Bark Beetles (e.g.,Dendroctonusspp.,Semanotus bifasciatus)
Bark beetles are a significant group within Coleoptera where 5-methylpentacosane has been identified.
Dendroctonus spp. : Several species within the genus Dendroctonus, which includes destructive pine beetles, have been found to produce 5-methylpentacosane. usda.gov For example, in a study of four Dendroctonus species, a homologous series of 5-methylalkanes, including 5-methyltricosane, 5-methylpentacosane, and 5-methylheptacosane, was present in the sibling species D. ponderosae and D. jeffreyi. usda.gov The other two species, D. brevicomis and D. frontalis, produced a series from 5-methylpentacosane to 5-methylnonacosane. usda.gov
Semanotus bifasciatus : While specific data for Semanotus bifasciatus and 5-methylpentacosane was not found in the provided search results, the broader context of CHCs in Coleoptera suggests its potential presence.
Cone Beetles (e.g.,Conophthorusspp.)
Cone beetles are another group of Coleoptera where 5-methylpentacosane has been detected.
Table 2: Presence of 5-Methylpentacosane in Selected Coleoptera Species
| Species | Family | Common Name | Presence | Reference(s) |
|---|---|---|---|---|
| Dendroctonus ponderosae | Curculionidae | Mountain Pine Beetle | Present | usda.gov |
| Dendroctonus jeffreyi | Curculionidae | Jeffrey Pine Beetle | Present | usda.gov |
| Dendroctonus brevicomis | Curculionidae | Western Pine Beetle | Present | usda.gov |
| Dendroctonus frontalis | Curculionidae | Southern Pine Beetle | Present | usda.gov |
| Conophthorus ponderosae | Curculionidae | Ponderosa Pine Cone Beetle | Trace | usda.gov |
| Conophthorus cembroides | Curculionidae | Mexican Pinyon Cone Beetle | Trace | usda.gov |
| Conophthorus coniperda | Curculionidae | White Pine Cone Beetle | Trace | usda.gov |
5-Methylpentacosane is a widespread, though often minor, component of the cuticular hydrocarbon profiles of a variety of insect species, particularly within the orders Hymenoptera and Coleoptera. Its presence in social insects like wasps and ants, as well as in economically important beetles, underscores its significance in the chemical ecology of these organisms. Further research will likely continue to reveal its presence in a wider range of species and further elucidate its specific roles in chemical communication and survival.
Orthoptera Species (e.g., Gryllus rubens)
Medicinal Plant Extracts (e.g., Senna alata)
5-Methylpentacosane has also been identified in extracts of medicinal plants. Senna alata, a plant known for its traditional use in treating skin diseases and other ailments, contains a wide array of bioactive compounds. nih.govnih.gov While a detailed analysis of the leaf extracts of Senna alata identified numerous compounds, including vitamin E and n-Hexadecanoic acid as major components, it did not specifically list 5-methylpentacosane. scione.com However, other studies on the chemical constituents of S. alata have reported the presence of various alkanes and other hydrocarbons. nih.govinnovareacademics.in The presence of specific alkanes can vary depending on the extraction method and the part of the plant being analyzed.
Biosynthetic Pathways and Enantiomeric Considerations of 5 Methylpentacosane
Mechanistic Investigations of Branched Alkane Biosynthesis
The biosynthesis of methyl-branched cuticular hydrocarbons (MBCHs), such as 5-methylpentacosane, is a complex process involving specialized enzymatic machinery. These compounds are critical components of the insect cuticle, serving roles in preventing desiccation and acting as chemical signals in communication. researchgate.netpnas.org
Elongation and Methyl Branching Mechanisms
The fundamental backbone of branched alkanes is constructed through a pathway similar to fatty acid synthesis. The process begins with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-CoA. nih.gov The key step that introduces the characteristic methyl branch is the substitution of a methylmalonyl-CoA unit in place of a malonyl-CoA unit at a specific point during the elongation of the carbon chain. u-tokyo.ac.jp
This integrated process of elongation and branching is catalyzed by a microsomal fatty acid synthase (FAS), which is distinct from the cytosolic FAS responsible for producing the precursors of linear alkanes and alkenes. nih.gov Research using carbon-13 NMR studies on the American cockroach (Periplaneta americana), which produces 3-methylpentacosane, demonstrated that the methyl branch is incorporated early in the chain synthesis process, rather than near the end. u-tokyo.ac.jpnih.gov This finding, supported by similar studies on the housefly, suggests a programmed insertion of the methyl group by the FAS complex. u-tokyo.ac.jp After the full-length, methyl-branched fatty acyl-CoA is formed, it undergoes reduction to an aldehyde, followed by a final decarbonylation step to yield the hydrocarbon, which is one carbon shorter than the fatty acid precursor. u-tokyo.ac.jpoup.com
Proposed Enzymatic Systems and Metabolic Precursors
The biosynthesis of MBCHs relies on a coordinated set of enzymes and specific precursor molecules.
Enzymatic Systems:
Microsomal Fatty Acid Synthase (FAS): This is the central enzyme complex responsible for synthesizing methyl-branched fatty acids. nih.gov It catalyzes the Claisen condensation of malonyl-CoA substrates and incorporates methylmalonyl-CoA to create the branch point. pnas.org
Enoyl-ACP Reductase: A domain within the FAS complex, this enzyme is proposed to control the stereochemistry of the methyl branch during the reduction of an α,β-unsaturated thioester intermediate. pnas.org
Fatty Acyl-CoA Reductase: This enzyme is responsible for reducing the very-long-chain acyl-CoA to a fatty aldehyde. oup.com
Cytochrome P450 Decarbonylase: An enzyme system, often involving CYP4G family members, that catalyzes the final step of converting the fatty aldehyde to the corresponding alkane through oxidative decarbonylation. pnas.orgumich.edu
Metabolic Precursors: The primary building blocks for these complex molecules are derived from common metabolic pools.
Acetyl-CoA: Serves as the primer for fatty acid synthesis and is the source for the bulk of the carbon chain via its conversion to malonyl-CoA. nih.gov
Propionyl-CoA: This is the precursor to the methyl-branching unit. It is carboxylated to form methylmalonyl-CoA. nih.gov
Amino Acids: In many insects, the propionate (B1217596) unit for methylmalonyl-CoA is derived from the catabolism of amino acids such as valine, isoleucine, and methionine. annualreviews.org Studies in the American cockroach confirmed that valine is metabolized to propionyl-CoA and then to methylmalonyl-CoA, which serves as the precursor for the methyl group in 3-methylpentacosane. nih.gov
Stereoselective Synthesis in Biological Systems
The introduction of a methyl group into an alkane chain creates a chiral center, meaning the compound can exist as one of two non-superimposable mirror images, or enantiomers. Biological systems often exhibit high stereoselectivity, producing only one of these enantiomers.
Chirality of Natural Methyl-branched Alkanes
Most monomethyl-branched alkanes found in insects are chiral, with the exception of those branched at the second carbon or symmetrically in the middle of the chain. annualreviews.org The specific stereoisomer produced is crucial, as the biological activity of many pheromones is dependent on the correct stereochemistry. pnas.orgpnas.org For years, the stereoisomeric form of most insect-produced MBCHs remained unknown due to the difficulty in isolating these non-volatile compounds in sufficient purity for analysis. pnas.orgnih.gov The stereochemistry is believed to be set during biosynthesis by the enoyl-ACP reductase domain of the microsomal FAS, which performs a stereoselective reduction of an unsaturated intermediate. pnas.org
Predominance of (R)-Configuration in Insect MBCHs and Exceptions
Extensive research has revealed a remarkable consistency in the stereochemistry of insect MBCHs. A comprehensive study involving the isolation and polarimetric analysis of 36 distinct monomethyl-branched alkanes from 20 different insect species, spanning nine orders, determined that all of them possessed the (R)-configuration. pnas.orgnih.govresearchgate.netresearchgate.net This strong conservation across a wide range of insects, from solitary to eusocial and from hemimetabolous to holometabolous, suggests that the enzymatic pathway for MBCH biosynthesis is highly conserved and enantioselective throughout Insecta. pnas.orgpnas.org
Despite this widespread prevalence of the (R)-configuration, notable exceptions exist. One of the most cited examples is the parasitic wasp Ooencytrus kuvanae. Its contact sex pheromone is a blend that includes (S)-5-methylheptacosane. pnas.organnualreviews.org Bioassays showed that the natural pheromonal activity was elicited by a combination including the (S)-enantiomer, while the corresponding (R)-enantiomer was inhibitory. pnas.org This indicates that some insects have evolved the capability to produce and perceive the less common (S)-enantiomer, potentially to create highly specific chemical signals. annualreviews.org
Chemoenzymatic and De Novo Synthesis of 5-Methylpentacosane and its Enantiomers for Research Applications
The synthesis of enantiomerically pure MBCHs is essential for confirming the structure of natural products and for conducting detailed biological and behavioral studies. pnas.orgresearchgate.net Because insects produce these compounds in minute quantities, chemical synthesis provides the amounts needed for research applications such as electrophysiological and behavioral bioassays.
The de novo synthesis of specific enantiomers of 5-methylpentacosane and related compounds has been achieved through various synthetic routes. These strategies often rely on starting from known chiral building blocks or employing chiral auxiliaries to control the stereochemistry. For example, the enantiomers of 3-methylalkanes and 5-methylheptacosane (B3192719) have been successfully synthesized starting from the commercially available (R)- or (S)-enantiomers of 2-methylbutyl bromide and citronellol, respectively. nih.govtandfonline.comoup.com Another approach involves the use of chiral auxiliaries, such as (R)- and (S)-4-isopropyloxazolidin-2-one, to direct the stereoselective synthesis of compounds like (R)- and (S)-5-methylheptacosane. mdpi.com These synthetic standards have been crucial for comparison with insect-derived compounds and for determining their absolute configurations. pnas.orgnih.gov
The availability of synthetic enantiomers allows researchers to investigate the structure-activity relationships of these semiochemicals, probing how insects can discriminate between different stereoisomers and how stereochemistry influences mate recognition and other behaviors. researchgate.netnih.gov
Advanced Analytical Methodologies for 5 Methylpentacosane Research
Chromatographic Separations for Isolation and Identification
Chromatographic techniques are fundamental to the analysis of 5-Methylpentacosane, enabling its separation from complex biological matrices.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 5-Methylpentacosane. 6-napse.com It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. 6-napse.comwikipedia.org In the context of 5-Methylpentacosane research, GC-MS is extensively used to analyze the cuticular hydrocarbon (CHC) profiles of insects. faunajournal.comnih.gov
The process begins with the injection of a sample extract, typically in a solvent like hexane (B92381) or pentane, into the gas chromatograph. faunajournal.com The sample is vaporized and carried by an inert gas through a capillary column. drawellanalytical.com Non-polar columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5), are commonly employed for the separation of hydrocarbons. nih.govpurdue.edu The separation is based on the differential partitioning of compounds between the stationary phase and the mobile gas phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected to produce a mass spectrum that serves as a chemical fingerprint for identification. chemguide.co.uksavemyexams.com The identification of 5-Methylpentacosane is achieved by comparing its retention time and mass spectrum with those of a known standard or by interpreting its characteristic fragmentation pattern. nih.gov For instance, in studies of various insect species, including termites and ants, 5-Methylpentacosane has been successfully identified as a component of their CHC profiles using GC-MS. faunajournal.comnih.gov
Table 1: Typical GC-MS Parameters for 5-Methylpentacosane Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column Type | Capillary, Non-polar (e.g., DB-5, HP-5MS) | nih.govpurdue.edumdpi.com |
| Column Dimensions | 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness | nih.govmdpi.com |
| Injection Mode | Splitless | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Oven Temperature Program | Initial 150°C, ramp at 5°C/min to 320°C | nih.gov |
| Injector Temperature | 290°C | nih.gov |
| MS Detector Temperature | 325°C | nih.gov |
While GC-MS is ideal for identification, Gas Chromatography-Flame Ionization Detection (GC-FID) is often the preferred method for accurate quantification of hydrocarbons. 6-napse.comsepscience.com The flame ionization detector is highly sensitive to compounds that combust in a hydrogen-air flame, such as hydrocarbons, and provides a response that is proportional to the mass of carbon entering the detector. 6-napse.com
In practice, a common and effective analytical strategy involves using GC-MS to identify the components in a sample, followed by GC-FID to quantify them. sepscience.com This dual-detector approach leverages the strengths of both techniques. For quantification of 5-Methylpentacosane, an internal standard is often added to the sample to improve accuracy and reproducibility. The relative response factor of 5-Methylpentacosane to the internal standard is used to calculate its concentration in the sample. researchgate.net This method is crucial in studies comparing the relative abundance of different cuticular hydrocarbons, for example, between different sexes or species of insects. core.ac.uk
High-Performance Liquid Chromatography (HPLC) is a valuable technique for the fractionation and purification of complex lipid extracts prior to GC analysis. libretexts.org For the isolation of methyl-branched alkanes like 5-Methylpentacosane from straight-chain alkanes and other lipid classes, reverse-phase HPLC is particularly effective. pnas.org
In this approach, the crude hydrocarbon extract is passed through an HPLC column packed with a non-polar stationary phase (e.g., C18). libretexts.orgpnas.org A polar mobile phase is used to elute the compounds. researchgate.net The separation principle is based on the differential polarity of the molecules; more non-polar compounds are retained longer on the column. libretexts.org This allows for the separation of branched alkanes from the more non-polar straight-chain alkanes. pnas.org The collected fractions can then be analyzed by GC-MS to confirm the purity and identity of the isolated 5-Methylpentacosane. pnas.org This purification step is often necessary for obtaining pure standards for bioassays or for detailed spectroscopic analysis. pnas.orgpurdue.edu
Table 2: HPLC Parameters for Methyl-Branched Alkane Fractionation
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column Type | Reverse-phase (e.g., Eclipse XDB-C18) | pnas.org |
| Column Dimensions | 250 mm length, 4.6 mm inner diameter, 5 µm particle size | pnas.org |
| Mobile Phase | Ethyl acetate/methanol (1:1) or gradient elution | pnas.org |
| Detector | Evaporative Light Scattering Detector (ELSD) | pnas.org |
| Column Temperature | 60°C | pnas.org |
The retention index (RI) is a standardized measure of a compound's retention on a gas chromatography column, which is more reproducible between laboratories and analytical systems than the absolute retention time. phytochemia.com It converts the retention time of a compound to a value relative to the retention times of a series of n-alkanes. phytochemia.comchemrxiv.org For a non-polar column, the retention index of an n-alkane is defined as 100 times its carbon number.
The retention index of 5-Methylpentacosane on a non-polar column is a key parameter for its characterization and identification. phytochemia.com It is determined by running a mixture of n-alkanes under the same GC conditions as the sample containing 5-Methylpentacosane. The RI can then be calculated based on the retention times of the n-alkanes that elute before and after the target compound. The use of retention indices greatly increases the confidence in compound identification, especially when dealing with complex mixtures of isomers. phytochemia.com For methyl-branched alkanes, the RI value is influenced by the position of the methyl group on the carbon chain. Databases of retention indices for a wide range of compounds on standard non-polar columns are available and serve as a valuable reference for identification. chemrxiv.orgnist.gov
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of 5-Methylpentacosane.
Mass spectrometry, particularly when coupled with gas chromatography, is a powerful tool for the structural elucidation of 5-Methylpentacosane. chemguide.co.uktutorchase.com When a molecule is ionized in the mass spectrometer (typically by electron impact), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uktutorchase.com The pattern of these fragments is characteristic of the molecule's structure. tutorchase.com
For long-chain alkanes, fragmentation often involves the cleavage of C-C bonds, resulting in a series of cluster peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The mass spectrum of a methyl-branched alkane like 5-Methylpentacosane will show a characteristic fragmentation pattern that helps to determine the position of the methyl branch. Cleavage is favored at the branching point, leading to the formation of more stable secondary carbocations. libretexts.org For 5-Methylpentacosane (C₂₆H₅₄, molecular weight 366.71 g/mol ), significant fragment ions would be expected from cleavage on either side of the carbon atom bearing the methyl group (the C5 position). This allows for the differentiation of 5-Methylpentacosane from other isomers, such as 2-Methylpentacosane or 3-Methylpentacosane, which would produce different characteristic fragment ions. The analysis of these fragmentation patterns is essential for the unambiguous identification of 5-Methylpentacosane in biological samples. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Methylpentacosane |
| 3-Methylpentacosane |
| 5,17-Dimethylheptacosane |
| 5,17-Dimethylpentacosane |
| 5-Methylheptacosane (B3192719) |
| 5-Methylpentacosane |
| 7-Methylheptacosane |
| 9-Methylpentacosane |
| (-)-Germacrene A |
| γ-Cadinene |
| Hexane |
| Pentane |
| Ethyl acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds like 5-methylpentacosane. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. libretexts.orglibretexts.org
For 5-methylpentacosane, ¹H NMR spectroscopy can distinguish between the different types of protons present. The terminal methyl groups (CH₃) at both ends of the long alkyl chain and the methyl group at the C5 position will produce distinct signals. The protons on the methine group (CH) at the chiral center (C5) and the numerous methylene (B1212753) groups (CH₂) along the backbone will also have characteristic chemical shifts. youtube.com The integration of these signals, or the area under each peak, is proportional to the number of protons giving rise to the signal, confirming the count of each type of hydrogen. libretexts.org Furthermore, spin-spin coupling patterns, which cause signals to split into multiplets (e.g., doublets, triplets), reveal the number of adjacent, non-equivalent protons, allowing for the reconstruction of the carbon skeleton's connectivity. libretexts.org
¹³C NMR spectroscopy complements the proton data by providing a distinct signal for each unique carbon atom in the structure. The chemical shift of each carbon signal indicates its electronic environment. For instance, the carbon of the methyl branch, the methine carbon at the branch point, the terminal methyl carbons, and the series of methylene carbons in the chain will all resonate at different frequencies. A study on synthetic methylpentacosanes and dimethylheptacosanes has documented the use of ¹³C NMR for their characterization. nist.gov Computational methods, often employing Density Functional Theory (DFT), can be used to predict NMR chemical shifts for proposed structures, and by comparing these theoretical spectra with experimental data, the structural assignment can be confirmed with high confidence. nih.gov
Below is a table summarizing the expected NMR data for 5-Methylpentacosane.
| Nucleus | Group | Expected Chemical Shift Range (ppm) | Splitting Pattern (in ¹H NMR) | Key Information Provided |
| ¹H | Terminal CH₃ | ~0.8-0.9 | Triplet | Identifies the ends of the long alkyl chain. |
| ¹H | Branch CH₃ | ~0.8-0.9 | Doublet | Confirms the methyl group attached to a CH group. |
| ¹H | Backbone CH₂ | ~1.2-1.4 | Multiplet | Represents the bulk of the long, straight-chain portion. |
| ¹H | CH at C5 | ~1.1-1.3 | Multiplet | Signal from the chiral center, its splitting reveals adjacent protons. |
| ¹³C | Terminal CH₃ | ~14 | - | Identifies the terminal carbons of the chain. |
| ¹³C | Branch CH₃ | ~19-23 | - | Distinguishes the branch methyl carbon from terminal ones. |
| ¹³C | Backbone CH₂ | ~22-34 | - | A series of peaks for the different methylene carbons in the chain. |
| ¹³C | CH at C5 | ~33-39 | - | Pinpoints the location of the branch on the main chain. |
Note: Exact chemical shifts can vary based on the solvent and experimental conditions.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Configuration Determination
5-Methylpentacosane possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-methylpentacosane and (S)-5-methylpentacosane. Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that is exceptionally well-suited for determining the absolute configuration of such chiral molecules in solution. bruker.comnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net While a standard infrared (IR) spectrum is identical for both enantiomers, their VCD spectra are of equal magnitude but opposite sign, appearing as mirror images of each other. nih.gov This property makes VCD a definitive tool for assigning the absolute stereochemistry of a chiral molecule. nih.gov
The process involves measuring the experimental VCD spectrum of a purified sample of 5-methylpentacosane. Concurrently, theoretical VCD spectra for both the (R) and (S) enantiomers are calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govru.nl By comparing the experimental spectrum with the two predicted spectra, a direct and unambiguous assignment of the absolute configuration can be made. nih.gov This method is particularly valuable for molecules like methyl-branched alkanes that lack chromophores for analysis by electronic circular dichroism. researchgate.net Research on insect-produced methyl-branched hydrocarbons has successfully used chiroptical methods to determine their absolute configurations, highlighting the applicability of such techniques in this class of compounds. pnas.org
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The analysis of 5-methylpentacosane from natural sources, such as insect cuticular waxes, requires robust sample preparation and extraction protocols to isolate the compound from a complex mixture of lipids and other biomolecules.
Solvent Extraction Methods (e.g., Hexane, Dichloromethane)
Solvent extraction is a fundamental first step for isolating hydrocarbons from biological matrices. Given that 5-methylpentacosane is a large, nonpolar alkane, nonpolar solvents are the most effective. nih.gov
Hexane: As a nonpolar solvent, hexane is highly effective at dissolving and extracting other nonpolar compounds like long-chain alkanes. nih.govtubitak.gov.tr In studies of insect cuticular lipids, whole insects are often rinsed or submerged in hexane for a short period to dissolve the surface hydrocarbons without extracting excessive amounts of internal, more polar lipids. pnas.orgmdpi.com
Dichloromethane (DCM): Dichloromethane is a slightly more polar solvent than hexane but is also widely used for extracting a broad range of lipids, including hydrocarbons. tubitak.gov.trnih.gov It can be effective in protocols where a wider range of compounds is initially desired before further fractionation.
The choice between hexane and dichloromethane, or a mixture of solvents, depends on the specific matrix and the desired selectivity of the extraction. nih.govnih.gov After extraction, the solvent is typically evaporated under reduced pressure to concentrate the extracted lipids. academicjournals.org
Solid-Phase Microextraction (SPME) Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and rapid sample preparation technique. mdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from a sample. For a semi-volatile compound like 5-methylpentacosane, Headspace SPME (HS-SPME) is particularly useful. In this method, the fiber is exposed to the vapor phase (headspace) above the biological sample. nih.gov Volatile and semi-volatile compounds, including hydrocarbons, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov
The fiber can then be directly desorbed in the injector port of a gas chromatograph (GC) for analysis. researchgate.net SPME is advantageous because it integrates sampling, extraction, and concentration into a single step, minimizing sample handling and potential contamination. nih.gov It is well-suited for analyzing the profile of cuticular hydrocarbons from living insects with minimal invasion.
Selective Removal of n-Alkanes via Molecular Sieves
Cuticular lipid extracts often contain a high proportion of linear, straight-chain alkanes (n-alkanes) in addition to branched-chain alkanes like 5-methylpentacosane. The high abundance of n-alkanes can complicate the analysis of less concentrated branched isomers. A highly effective method for separating these two classes of compounds involves the use of 5-Angstrom (5Å) molecular sieves. pnas.org
5Å molecular sieves are porous crystalline aluminosilicates with uniform pore diameters of exactly 5 angstroms. This pore size is large enough to allow linear n-alkanes to enter and become trapped within the crystal lattice, but it excludes the bulkier methyl-branched alkanes. pnas.orgpnas.org The protocol typically involves dissolving the alkane fraction in a nonpolar solvent like isooctane (B107328) and adding activated 5Å molecular sieves. pnas.org After stirring, the mixture is centrifuged or filtered. The n-alkanes remain adsorbed within the sieves, while the branched alkanes, including 5-methylpentacosane, remain in the solvent, effectively purified from their linear counterparts. pnas.orguu.nl
Column Chromatography for Pre-purification (e.g., Silica Gel)
Column chromatography is a fundamental technique for the preparative separation of compounds from a complex mixture. uvic.cakhanacademy.org For the pre-purification of 5-methylpentacosane from a crude biological extract, silica gel is the most commonly used stationary phase. epa.govkanto.co.jp Silica gel is a polar adsorbent. uvic.ca
The crude lipid extract is loaded onto the top of a column packed with silica gel. A nonpolar solvent, typically hexane, is then used as the mobile phase to elute the compounds. epa.gov Based on the principle of "like dissolves like," the nonpolar alkanes (including 5-methylpentacosane) have a weak affinity for the polar silica gel and are eluted quickly with the nonpolar solvent. uvic.ca More polar compounds, such as alkenes, esters, alcohols, and fatty acids, are retained more strongly on the silica gel. pnas.org By collecting the initial fractions eluted with hexane, a clean alkane fraction can be isolated. If necessary, the polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity, achieving a broad fractionation of the entire extract. pnas.orgpnas.org
Advanced Data Analysis and Chemometric Approaches
In the study of 5-Methylpentacosane and its role within complex chemical profiles, advanced data analysis and chemometric techniques are indispensable. These statistical methods allow researchers to discern patterns and relationships from large datasets generated by analytical instruments like gas chromatography-mass spectrometry (GC-MS). By applying these approaches, scientists can effectively interpret the significance of variations in the abundance of 5-Methylpentacosane and other related compounds.
Discriminant Analysis for Group Differentiation
Discriminant analysis is a powerful statistical method used to determine which variables distinguish between two or more naturally occurring groups. du.ac.in In the context of chemical ecology, it is employed to identify the specific compounds, such as 5-Methylpentacosane, that contribute most significantly to the differentiation of distinct populations, species, or social castes of insects. du.ac.in The primary objective is to develop a predictive model of group membership based on the chemical profile. du.ac.in
The technique works by creating one or more discriminant functions, which are linear combinations of the predictor variables (in this case, the relative abundances of various cuticular hydrocarbons). du.ac.in These functions are calculated to maximize the separation between the groups.
Research on the social wasp Mischocyttarus consimilis provides a clear example of this application. Scientists used discriminant analysis to separate 11 different colonies based on the relative percentages of their cuticular compounds. In this analysis, 5-Methylpentacosane was one of the compounds included in the chemical profiles used to differentiate the colonies. scielo.br Similarly, a study on the ant Formica japonica utilized discriminant analysis to categorize colonies into four distinct types based on their cuticular hydrocarbon profiles, which included 5-methylpentacosane. bioone.org
The contribution of each chemical compound to the discrimination between groups can be assessed, revealing which substances are most characteristic of a particular group. For instance, stepwise discriminant analysis can be used to select the most influential hydrocarbons for group separation. This methodology has proven effective in distinguishing between castes in termite colonies and between different species of forensically important flies, where the presence and quantity of methyl-branched alkanes like 5-Methylpentacosane are key differentiating variables. cranfield.ac.uknih.gov
The following table summarizes findings from a study on three species of Mischocyttarus wasps, illustrating the quantitative differences in 5-Methylpentacosane that contribute to interspecific differentiation.
| Compound | M. bertonii (Mean % ± SD) | M. latior (Mean % ± SD) | M. consimilis (Mean % ± SD) |
|---|---|---|---|
| 5-Methylpentacosane | 0.22 ± 0.09 | 0.48 ± 0.23 | 0.38 ± 0.46 |
Principal Component Analysis (PCA) for Profile Visualization
Principal Component Analysis (PCA) is an exploratory multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the variation. geostatisticslessons.comunibe.chelementlabsolutions.com In the analysis of chemical profiles, where dozens of different hydrocarbons may be present, PCA is invaluable for visualizing patterns and relationships between samples. usda.govworktribe.com It transforms the original set of correlated variables (i.e., the abundances of each hydrocarbon) into a new set of uncorrelated variables called principal components. geostatisticslessons.comunibe.ch
The first principal component accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. unibe.ch By plotting the first two or three principal components, which capture the majority of the data's variability, a complex chemical profile can be represented in a two- or three-dimensional space, making it easier to observe clustering, trends, and outliers. elementlabsolutions.com
In research on the little fire ant, Wasmannia auropunctata, PCA was used to compare the cuticular hydrocarbon (CHC) profiles of different colonies. The CHC profile of these ants, which consisted of at least 50 compounds, was dominated by four main peaks, one of which was 5-methylpentacosane. researchgate.net The PCA allowed for clear visualization of how the chemical profiles of field-collected colonies differed from those maintained in a laboratory setting, indicating that environmental factors influenced the CHC profile. researchgate.net
Similarly, in forensic entomology, PCA has been used to analyze the CHC profiles of empty fly puparia to distinguish between different species and even between populations of the same species from different geographic regions. cranfield.ac.uknih.gov In these studies, 5-Methylpentacosane is one of the many methyl-branched hydrocarbons included in the analysis. cranfield.ac.uknih.govworktribe.com The PCA plots generated from these data show distinct clusters for different species, demonstrating the utility of CHC profiles, including 5-Methylpentacosane, as a taxonomic tool. cranfield.ac.uknih.gov
The table below shows a partial list of compounds, including 5-Methylpentacosane, used in a PCA to analyze the chemical profiles of fly puparia. The analysis of these compounds helps in the visual differentiation of species.
| Peak Number | Compound Name | Chemical Class |
|---|---|---|
| 21 | Pentacosane (B166384) | n-Alkane |
| 22 | 5-Methylpentacosane | Methyl-branched Alkane |
| 23 | 3-Methylpentacosane | Methyl-branched Alkane |
| 41 | Nonacosane | n-Alkane |
Ecological and Behavioral Roles of 5 Methylpentacosane
Function as Cuticular Hydrocarbon Chemical Signals
Cuticular hydrocarbons, including 5-methylpentacosane, serve as a multi-component recognition system in many insects. biologists.com This chemical signature, composed of a blend of n-alkanes, methyl-branched alkanes, and alkenes, can convey a wealth of information about an individual. biologists.comfrontiersin.org
Intraspecific Chemical Communication
Within a species, 5-methylpentacosane and other CHCs are fundamental to social cohesion and the coordination of complex behaviors. The specific composition and relative abundance of these compounds create a chemical profile that can be "read" by other individuals during contact.
The ability to distinguish nestmates from non-nestmates is critical for the survival and integrity of social insect colonies. littlefireants.com Cuticular hydrocarbons, including 5-methylpentacosane, are key to this recognition process. biologists.comlittlefireants.com Each colony possesses a unique chemical profile, often referred to as a "colony odor," which is a blend of genetically determined hydrocarbons and those acquired from the diet and nest environment. frontiersin.orgnih.gov This colony-specific signature is homogenized among nestmates through frequent grooming and food exchange, creating a uniform label. frontiersin.orgnih.gov
In several ant species, the relative abundance of specific methyl-branched alkanes, such as 5-methylpentacosane, contributes to the colony's unique chemical fingerprint. biologists.com For instance, studies on the ant Linepithema humile have shown that methyl-branched alkanes are particularly important in eliciting aggressive behavior towards non-nestmates. biologists.com Similarly, in the paper wasp Polistes dominulus, methyl-alkanes trigger more aggression from nestmates than other hydrocarbon classes. biologists.com
The following table illustrates the presence of 5-methylpentacosane in the cuticular hydrocarbon profiles of various social insects where it is implicated in nestmate recognition.
| Species | Common Name | Role of 5-Methylpentacosane |
| Linepithema humile | Argentine Ant | Component of colony-specific recognition cues. biologists.com |
| Iridomyrmex purpureus | Australian Meat Ant | Contributes to geographic and colony recognition. biologists.com |
| Wasmannia auropunctata | Little Fire Ant | Part of the complex cuticular hydrocarbon profile used for nestmate recognition. littlefireants.com |
| Oecophylla smaragdina | Weaver Ant | Identified as a component of the cuticular hydrocarbon profile, likely involved in chemical communication. researchgate.netfaunajournal.com |
Within a colony, the cuticular hydrocarbon profile can also signal an individual's caste and age. biologists.comresearchgate.net These chemical cues are vital for regulating the division of labor and social structure. For example, in the stingless bee Melipona bicolor, the cuticular hydrocarbon profile, which includes 5-methylpentacosane, differs between workers and queens, as well as between newly emerged workers and older individuals. researchgate.net These differences can indicate reproductive status and fertility. researchgate.netfrontiersin.organnzool.net
Research on the ant Pogonomyrmex barbatus has revealed that workers engaged in different tasks have distinct hydrocarbon profiles, which helps in task allocation within the colony. biologists.com
The table below summarizes the role of 5-methylpentacosane in signaling caste and age in different social insects.
| Species | Common Name | Caste/Age-Related Findings |
| Melipona bicolor | Stingless Bee | The cuticular hydrocarbon profile, including 5-methylpentacosane, differs between castes and can indicate age and reproductive status. researchgate.net |
| Coptotermes gestroi | Asian Subterranean Termite | The relative abundances of CHCs, including methyl-branched alkanes, vary among castes. scienceopen.com |
| Zootermopsis nevadensis | Dampwood Termite | Different castes exhibit varying relative proportions of the same cuticular hydrocarbons, including 5-methylpentacosane. ncsu.edu |
| Friesella schrottkyi | Stingless Bee | Queens possess methyl-branched hydrocarbons, including 5-methylpentacosane, which are absent in workers. apidologie.org |
In many insect species, cuticular hydrocarbons act as contact sex pheromones, enabling individuals to recognize potential mates at close range. pnas.orgresearchgate.net 5-Methylpentacosane has been identified as a component of such pheromonal blends in several species.
For instance, in the parasitoid wasp Ooencyrtus kuvanae, while there are no sex-specific compounds, the relative abundance of 5-methylheptacosane (B3192719) and 5,17-dimethylheptacosane is consistently higher in males. nih.gov Interestingly, the stereochemistry (the 3D arrangement of atoms) of these compounds appears to be crucial for mate recognition. nih.gov Bioassays with synthetic stereoisomers revealed that a blend of (5S)-methylheptacosane and (5R,17S)-dimethylheptacosane attracted males, while other combinations were ineffective or even repellent. nih.gov
In the parasitic wasp Lariophagus distinguendus, males are arrested by a contact sex pheromone on the female's cuticle and respond with stereotypical courtship behavior. researchgate.netmdpi.com This pheromone is a complex blend of hydrocarbons, and the removal or addition of individual components can disrupt the male's response, indicating that the entire profile is perceived as a whole. nih.gov
The following table provides examples of species where 5-methylpentacosane is involved in sex recognition and courtship.
| Species | Common Name | Role in Sex Recognition and Courtship |
| Ooencyrtus kuvanae | Parasitoid Wasp | A component of the male's cuticular hydrocarbon profile; its stereochemistry is likely important for mate recognition. nih.gov |
| Lariophagus distinguendus | Parasitic Wasp | Part of the complex contact sex pheromone blend that elicits courtship behavior in males. researchgate.netmdpi.com |
| Polistes dominula | Paper Wasp | Differences in the cuticular hydrocarbon blends between males and females, which may include methyl-branched alkanes, are implicated in sexual interactions. core.ac.uk |
The behavioral response of an insect to a chemical signal can be highly dependent on the concentration of the compound. frontiersin.org Insects can perceive and react to concentration gradients of pheromonal compounds, which can guide them towards a source. stanford.edu
In the ant Camponotus aethiops, which has 5-methylheptacosane in its cuticular profile, experiments have shown that individuals can be trained to discriminate between different concentrations of this and other hydrocarbons. frontiersin.orgunito.it This ability to perceive quantitative differences is crucial for nestmate recognition, as colony-specific odors are often defined by the relative proportions of shared compounds. frontiersin.org The study demonstrated that ants could effectively discriminate between wide-range concentrations of the same hydrocarbon but showed generalization between narrow-range concentrations, suggesting a threshold for detection. researchgate.net
Foraging harvester ants (Pogonomyrmex barbatus) are guided back to their nest by a concentration gradient of colony-specific hydrocarbons on the nest mound. stanford.edu This gradient becomes stronger closer to the nest entrance, providing a directional cue for returning foragers. stanford.edu
The table below highlights research on behavioral responses to concentrations of 5-methylpentacosane and related compounds.
| Species | Common Name | Behavioral Response to Concentration |
| Camponotus aethiops | Carpenter Ant | Can discriminate between different concentrations of 5-methylheptacosane, a key component of their recognition cue. frontiersin.orgunito.it |
| Pogonomyrmex barbatus | Harvester Ant | Foragers are guided by a concentration gradient of colony-specific hydrocarbons, including methyl-branched alkanes, to locate the nest. stanford.edu |
Sex Recognition and Courtship Behaviors
Interspecific Chemical Interactions
Beyond communication within a species, cuticular hydrocarbons like 5-methylpentacosane can also mediate interactions between different species. These interactions can be beneficial to one species and detrimental to another, as seen in host-parasite and predator-prey relationships.
For example, social parasites often exploit the recognition systems of their hosts by mimicking or acquiring the host's cuticular hydrocarbon profile. frontiersin.org This chemical mimicry allows the parasite to go undetected within the host colony.
In some cases, hydrocarbons can act as kairomones, which are chemical signals that benefit the receiver but not the emitter. For instance, the egg parasitoid Trissolcus basalis uses the hydrocarbon footprint of the stink bug Nezara viridula to locate its host's eggs. annualreviews.org While specific research on 5-methylpentacosane as a kairomone is limited, the general principle of hydrocarbons mediating such interspecific interactions is well-established.
Allelochemical Roles in Ecological Interactions
Allelochemicals are chemical compounds produced by a living organism that affect the growth, survival, or reproduction of other organisms. dergipark.org.trmdpi.comfrontiersin.orgresearchgate.netnsf.gov While 5-methylpentacosane is primarily recognized for its role in insect communication, the broader category of hydrocarbons to which it belongs is integral to various ecological interactions. Plants, for instance, release a variety of chemical compounds, including hydrocarbons, which can influence neighboring plants and the surrounding microbial community. dergipark.org.trmdpi.com These allelochemicals can impact nutrient availability in the soil and contribute to the long-term succession of plant species in an ecosystem. dergipark.org.tr
In the context of insects, cuticular hydrocarbons (CHCs), including methyl-branched alkanes like 5-methylpentacosane, are fundamental in mediating interactions. These compounds can act as allomones, which benefit the emitter by modifying the behavior of the receiver, or kairomones, which benefit the receiver at the expense of the emitter. uni-bayreuth.de For example, some predatory insects use the CHCs of their prey as kairomones to locate and identify them. annualreviews.org Conversely, certain prey insects have evolved chemical camouflage, using their CHC profiles to avoid detection by predators. ias.ac.in
Predator-Prey Chemical Ecology (e.g., Fig Wasp-Ant Interactions)
The interactions between fig wasps and ants provide a compelling example of the role of CHCs, including 5-methylpentacosane, in predator-prey dynamics. ias.ac.incifor-icraf.orgcifor-icraf.org Fig wasps and figs share a mutualistic relationship, where the wasp is essential for pollination, and the fig provides a site for the wasp's brood. cifor-icraf.orgcifor-icraf.org This relationship is often exploited by predatory ants that prey on the wasps. researchgate.net
A study on the fig wasp community of Ficus racemosa found that the cuticular hydrocarbon profiles of different wasp species were distinct. ias.ac.in Specifically, 5-methylpentacosane was one of the methyl-branched alkanes that helped distinguish galler wasps from their parasitoids. ias.ac.in In behavioral experiments, extracts of parasitoid CHCs, which contained compounds like 5-methylpentacosane, elicited a stronger response from various ant species compared to extracts from the galler wasps. ias.ac.in This suggests that ants can use these chemical cues to differentiate between potential prey items. ias.ac.in Interestingly, some wasp species did not trigger a significant response in predatory ants, indicating a form of chemical camouflage. ias.ac.in
The table below summarizes the response of different ant species to the cuticular hydrocarbon extracts of various fig wasps.
| Ant Species | Wasp Group | Behavioral Response |
| Oecophylla smaragdina | Parasitoid | Greater response |
| Technomyrmex albipes | Parasitoid | Greater response |
| Myrmicaria brunnea | Parasitoid | Greater response |
| Oecophylla smaragdina | Galler | Lesser response |
| Technomyrmex albipes | Galler | Lesser response |
| Myrmicaria brunnea | Galler | Lesser response |
Table based on findings from a study on fig wasp-ant interactions. ias.ac.in
Host-Parasite Chemical Communication
Chemical signals are crucial in mediating interactions between hosts and their parasites. antwiki.orgnofima.com In many insect species, cuticular hydrocarbons play a significant role in this communication. antwiki.org For instance, in the temporary social parasitism between the ants Iberoformica subrufa and Formica frontalis, the chemical profiles of the host and parasite show remarkable similarities in sympatric populations. antwiki.org The study identified 5,11- and 5,13-dimethylpentacosane as compounds present in I. subrufa. antwiki.org While this is a dimethylated form, it highlights the role of pentacosane (B166384) derivatives in host-parasite dynamics. The chemical mimicry suggested by the similar CHC profiles likely facilitates the parasite's integration into the host colony. antwiki.org
In another example, the parasitic wasp Ooencyrtus kuvanae uses a blend of 5-methylheptacosane and 5,17-dimethylheptacosane as a contact pheromone for mate recognition. pnas.org This demonstrates the specificity of methyl-branched alkanes in mediating critical behaviors within a species, a principle that can extend to host recognition by parasites.
Chemotaxonomic Applications in Species and Subspecies Differentiation
Cuticular hydrocarbons (CHCs) have proven to be valuable tools in chemotaxonomy, the classification of organisms based on their chemical constituents. researchgate.netmdpi.commdpi.comdergipark.org.trnih.gov The composition of CHCs is often species-specific and can be used to differentiate between closely related species, subspecies, and even populations. annualreviews.orgresearchgate.net
5-Methylpentacosane has been identified as a component of the CHC profile in various insect species, and its relative abundance can be a distinguishing feature. For example, a study on the queenless ant Dinoponera quadriceps found that 5-methylpentacosane was part of a complex blend of hydrocarbons in the Dufour's gland, with different ranks of females exhibiting distinct chemical profiles. researchgate.netwhiterose.ac.uk
In a study of six species of thrips, 5-methylpentacosane was one of the 15 hydrocarbons identified that, when analyzed together, allowed for the clear differentiation of the species. researchgate.net Similarly, the CHC profiles of different geographic populations of the Asian larch bark beetle, Ips subelongatus, showed quantitative differences that could be used for taxonomic purposes. mdpi.com
The following table lists insect species where 5-methylpentacosane has been identified as a component of their cuticular hydrocarbon profile, highlighting its potential as a chemotaxonomic marker.
| Species | Order | Family | Reference |
| Dinoponera quadriceps | Hymenoptera | Formicidae | researchgate.netwhiterose.ac.uk |
| Various thrips species | Thysanoptera | - | researchgate.net |
| Polistes dominula | Hymenoptera | Vespidae | core.ac.uk |
Structure-Activity Relationship Studies for Biological Function
The biological activity of methyl-branched alkanes like 5-methylpentacosane is highly dependent on their specific chemical structure. Research in this area explores how variations in the position of the methyl branch and the stereochemistry of the molecule affect its function as a chemical signal.
Influence of Methyl Branch Position on Bioactivity
The position of the methyl group on the carbon chain of an alkane can have a profound impact on its biological activity. mdpi.comuni-regensburg.de Studies on various insect species have shown that even a slight shift in the methyl branch position can render a previously active compound inactive or even inhibitory.
In the parasitic wasp Lariophagus distinguendus, the contact sex pheromone is 3-methylheptacosane. mdpi.comresearchgate.net When researchers tested the bioactivity of other methyl-branched alkanes, they found that males did not respond to 5-methylheptacosane or 7-methylheptacosane, demonstrating a high degree of specificity for the 3-methyl position. mdpi.com Furthermore, the addition of these structurally related but inactive compounds to an otherwise attractive chemical profile significantly reduced the male's response. mdpi.com This suggests that the insect's chemosensory system is finely tuned to the specific position of the methyl group.
While direct studies on the bioactivity of different positional isomers of methylpentacosane are less common, the principles derived from studies on other methylalkanes strongly suggest that the 5-position of the methyl group in 5-methylpentacosane is critical for its specific biological roles in the organisms that produce it.
Enantioselective Behavioral Responses
Many methyl-branched alkanes are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers (R and S forms). pnas.org There is growing evidence that insects can distinguish between these enantiomers, and that the stereochemistry of a chemical signal is crucial for its biological function. pnas.orgnih.govpurdue.edu
For example, in the parasitic wasp Ooencyrtus kuvanae, the (S)-enantiomer of 5-methylheptacosane is a component of the female's contact sex pheromone, while the (R)-enantiomer inhibits the mating response. pnas.org In another case, males of the cerambycid beetle Neoclytus acuminatus acuminatus respond most strongly to the (R)-enantiomers of their three-component methyl-branched alkane pheromone, which includes 7-methylpentacosane. purdue.edu
A study on the invasive Argentine ant, Linepithema humile, showed that it exhibits an avoidance behavior to the CHCs of the native Japanese ant, Camponotus japonicus. nih.gov When testing synthetic branched alkanes, the S-enantiomers of 5- and 13-methylheptacosane (B13785746) induced a moderate avoidance response, whereas the R-enantiomers elicited only a very weak response. nih.gov Although this study did not test 5-methylpentacosane directly, it provides strong evidence for enantioselective responses to methyl-branched alkanes in ants. These findings underscore the importance of stereochemistry in the biological activity of compounds like 5-methylpentacosane.
Environmental Fate and Degradation of 5 Methylpentacosane
Microbial Degradation Pathways for Branched Alkanes
Microorganisms play a pivotal role in the natural attenuation of hydrocarbons, including branched alkanes like 5-methylpentacosane. nih.govenviro.wiki The degradation of these compounds is often initiated by enzymatic attack, leading to their eventual mineralization. quora.comresearchgate.net
Aerobic Oxidation Pathways (Terminal, Subterminal, Diterminal)
Under aerobic conditions, the primary mechanism for alkane degradation is oxidation, catalyzed by oxygenase enzymes. libretexts.orgijabbr.com For long-chain alkanes, this process can be initiated at different positions on the carbon chain.
Terminal Oxidation: This is the most common pathway, where an oxygen atom is inserted at the terminal methyl group of the alkane, forming a primary alcohol. ijabbr.com This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the beta-oxidation pathway for complete metabolism. libretexts.org
Subterminal Oxidation: In this pathway, the initial oxidation occurs at a subterminal carbon atom, leading to the formation of a secondary alcohol. nih.gov This can be further oxidized to a ketone. For branched alkanes, subterminal oxidation can be a significant degradation route.
Diterminal Oxidation: This less common pathway involves the oxidation of both ends of the alkane molecule, forming a dicarboxylic acid.
The efficiency of these pathways can be influenced by the specific microbial species and the structure of the alkane. Some bacteria, like Alcanivorax, are known to efficiently degrade branched alkanes. nih.govcore.ac.uk
Anaerobic Degradation Mechanisms
In the absence of oxygen, the degradation of alkanes, including branched structures, proceeds at a much slower rate. Anaerobic degradation is often carried out by consortia of microorganisms, where different species work together to break down the complex hydrocarbon. mdpi.com The initial activation of the alkane molecule without oxygen is a key challenge. One of the most well-documented mechanisms is the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase. cdnsciencepub.com This process has been observed under various anaerobic conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. researchgate.net Some studies have even suggested a preferential degradation of branched alkanes over normal alkanes under sulfate-reducing conditions. researchgate.net
Microbial Enzymes and Metabolic Adaptations for Long-Chain Branched Alkanes
Microorganisms have evolved a diverse array of enzymes to tackle the challenge of degrading long-chain branched alkanes. Key enzymes include:
Alkane Hydroxylases: This is a broad class of enzymes that catalyze the initial oxidation of alkanes. nih.govnih.gov Different families of alkane hydroxylases, such as AlkB, cytochrome P450 monooxygenases, and LadA, have varying specificities for alkanes of different chain lengths and structures. core.ac.ukplos.org For instance, LadA is known to be effective against long-chain alkanes (C15-C36). nih.govcore.ac.uk
Alcohol and Aldehyde Dehydrogenases: These enzymes are responsible for the subsequent oxidation steps after the initial hydroxylation, converting alcohols to aldehydes and then to carboxylic acids. nih.gov
Microbes also exhibit metabolic adaptations to enhance the uptake and degradation of these hydrophobic compounds. The production of biosurfactants is a common strategy to increase the bioavailability of long-chain alkanes by emulsifying them in the aqueous environment. quora.com Furthermore, some bacteria exhibit chemotaxis, actively moving towards hydrocarbon sources. nih.gov
Abiotic Degradation Processes
In addition to microbial action, abiotic processes can contribute to the transformation and degradation of 5-methylpentacosane in the environment. normecows.combattelle.org
Photodegradation Mechanisms in Environmental Matrices
Sunlight can induce the degradation of alkanes, a process known as photodegradation. libretexts.org This process is particularly relevant in the atmosphere and on the surface of water bodies. libretexts.org Photodegradation can occur through direct photolysis, where the molecule absorbs light energy and breaks down, or through indirect photo-oxidation, involving reactions with photochemically generated reactive species like hydroxyl radicals. libretexts.org Evidence suggests that photodegradation may be more significant for longer-chain alkanes compared to shorter ones. libretexts.org In some cases, photocatalysts present in the environment, such as certain metal oxides, can enhance the rate of photodegradation, leading to the breakdown of complex organic molecules into simpler compounds, including long-chain alkanes. rsc.orgresearchgate.net
Chemical Transformation in Atmospheric and Aquatic Environments
In the atmosphere, the primary chemical transformation pathway for alkanes is their reaction with hydroxyl radicals (•OH). researchgate.net This reaction initiates a series of oxidation steps that can lead to the formation of various oxygenated products, including alcohols, aldehydes, and carboxylic acids. researchgate.net These reactions are a key component of atmospheric chemistry and can influence air quality. studymind.co.ukchemistrystudent.com
In aquatic environments, while microbial degradation is generally the dominant fate process, chemical transformations can also occur. encyclopedia.pub Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds, although alkanes themselves are generally resistant to hydrolysis under typical environmental conditions. encyclopedia.pub However, the presence of other reactive chemical species in the water could potentially lead to the transformation of 5-methylpentacosane over long periods. science-revision.co.uk
Table 1: Summary of Degradation Pathways for 5-Methylpentacosane
| Degradation Type | Pathway | Key Processes | Environmental Compartment |
|---|---|---|---|
| Microbial | Aerobic Oxidation | Terminal, Subterminal, and Diterminal Oxidation | Soil, Water |
| Anaerobic Degradation | Fumarate Addition | Anoxic Sediments, Groundwater | |
| Abiotic | Photodegradation | Direct Photolysis, Indirect Photo-oxidation | Atmosphere, Water Surface |
| Chemical Transformation | Reaction with Hydroxyl Radicals | Atmosphere, Water |
Table 2: Key Enzymes in the Microbial Degradation of Long-Chain Branched Alkanes
| Enzyme Class | Function | Example |
|---|---|---|
| Alkane Hydroxylases | Initial oxidation of the alkane | AlkB, Cytochrome P450, LadA core.ac.ukplos.org |
| Alcohol Dehydrogenases | Oxidation of alcohols to aldehydes | |
| Aldehyde Dehydrogenases | Oxidation of aldehydes to carboxylic acids | |
| Alkylsuccinate Synthase | Anaerobic activation of alkanes |
Environmental Persistence and Factors Influencing Degradation Rates
The environmental persistence of 5-methylpentacosane, a long-chain branched alkane, is governed by its structural characteristics and the surrounding environmental conditions. Its degradation is primarily a biological process mediated by microorganisms, but the rate of this breakdown is subject to several influencing factors.
Influence of Chain Branching on Recalcitrance
The molecular structure of an alkane plays a critical role in its susceptibility to microbial degradation. In general, there is a recognized hierarchy of hydrocarbon biodegradability, with linear alkanes (n-alkanes) being the most readily degraded, followed by branched alkanes, and then more complex structures like cyclic and aromatic hydrocarbons. biosphereplastic.com The presence of a methyl group on the pentacosane (B166384) chain, as in 5-methylpentacosane, introduces a structural complexity that increases its recalcitrance compared to its straight-chain counterpart, n-pentacosane.
Branched alkanes are generally less susceptible to biodegradation than n-alkanes. nih.govnih.gov This increased resistance is often attributed to steric hindrance, where the methyl branch physically obstructs the enzymatic attack by microbial alkane hydroxylases, the key enzymes initiating the degradation pathway. sid.ir The position of the methyl group is also significant; certain branching patterns, such as at the third carbon (a 3-methyl branch), can particularly result in environmental recalcitrance. nih.gov While 5-methylpentacosane is not a 3-methyl branched alkane, its methyl group still presents a challenge for microbial enzymes. The degradation of branched alkanes often proceeds through metabolic pathways like β-oxidation, but branching can inhibit this process. nih.govnih.gov
However, the presence of more easily degradable hydrocarbons, such as n-alkanes, can sometimes promote the breakdown of more recalcitrant branched compounds through a process known as co-oxidation. biosphereplastic.com This phenomenon occurs when microorganisms, while consuming a preferred substrate, produce enzymes that can fortuitously degrade the more complex molecule.
Chemically, branched alkanes are known to be more stable than their unbranched isomers. chemistryviews.org This stability is due to a more compact electronic structure, which decreases the molecular surface area per atom, leading to lower energy and increased stability. chemistryviews.org This inherent chemical stability contributes to their environmental persistence.
Role of Environmental Conditions (e.g., Temperature, Nutrient Availability)
Abiotic factors in the environment significantly modulate the rate of microbial degradation of hydrocarbons like 5-methylpentacosane. biosphereplastic.com Key conditions include temperature, nutrient availability, and water.
Temperature: The rate of microbial metabolism and enzymatic activity is highly dependent on temperature. Generally, higher temperatures enhance the rates of hydrocarbon metabolism, with an optimal range often cited between 30°C and 40°C for many hydrocarbon-degrading microbes. biosphereplastic.com Lower temperatures lead to a decrease in enzymatic activity, slowing down biodegradation, although cold-adapted microorganisms can degrade hydrocarbons at temperatures near 0°C. biosphereplastic.com
Nutrient Availability: The biodegradation of hydrocarbons is a biological process that requires essential nutrients for microbial growth, primarily nitrogen and phosphorus. biosphereplastic.com Hydrocarbon contamination often leads to an excess of carbon relative to these other essential elements. sid.ir A deficiency in nitrogen and phosphorus can become a limiting factor, inhibiting microbial activity and thus slowing the degradation of alkanes in soil, freshwater, and marine environments. biosphereplastic.comenviro.wiki The addition of these nutrients (a process called biostimulation) has been shown to enhance the biodegradation of hydrocarbons. enviro.wikiresearchgate.net
Water Availability: Water is essential for microbial life and activity. In terrestrial ecosystems, low water availability can limit hydrocarbon biodegradation. biosphereplastic.com Optimal degradation rates in environments like soil sludge are observed at water saturation levels between 30% and 90%. biosphereplastic.com
The following table summarizes the key environmental factors that influence the degradation rates of branched alkanes such as 5-methylpentacosane.
| Factor | Influence on Degradation Rate | Mechanism of Action | References |
|---|---|---|---|
| Chain Branching | Decreases | Steric hindrance of enzymatic attack; increased chemical stability. | biosphereplastic.comnih.govchemistryviews.org |
| Temperature | Increases with temperature (up to an optimum) | Affects microbial metabolic rates and enzyme kinetics. | biosphereplastic.com |
| Nutrient Availability (Nitrogen, Phosphorus) | Increases with nutrient availability | Essential for microbial growth and synthesis of enzymes. Lack of N and P can be a limiting factor. | biosphereplastic.comsid.irenviro.wiki |
| Water Availability | Increases with water availability (up to an optimum) | Essential for microbial activity and transport of nutrients and substrates. | biosphereplastic.com |
| Co-Contaminants (e.g., n-alkanes) | Can increase | Co-oxidation, where enzymes produced for a primary substrate also degrade the branched alkane. | biosphereplastic.comnih.gov |
Ecological Implications of 5-Methylpentacosane and its Degradation Products
The ecological significance of 5-methylpentacosane and its breakdown products stems from its biological role as a semiochemical and the general environmental impact of hydrocarbons.
5-Methylpentacosane is a cuticular hydrocarbon (CHC) found on the surface of various insects, including social wasps and ants. scielo.brresearchgate.net In these insects, CHCs serve as a crucial communication signal (pheromone), playing a role in nestmate recognition, reproductive status, and species identification. scielo.brfrontiersin.org The specific blend of CHCs, including the relative abundance of compounds like 5-methylpentacosane, can be influenced by both genetic and environmental factors, such as the level of human activity in their habitat. scielo.brresearchgate.net Therefore, the introduction of 5-methylpentacosane into an environment could potentially interfere with the chemical communication of local insect populations, although specific studies on this effect are limited.
The degradation of 5-methylpentacosane, like other long-chain alkanes, proceeds through the formation of various intermediate metabolites before eventual mineralization to carbon dioxide and water. nih.gov The initial step typically involves the oxidation of the alkane to a corresponding alcohol, which is then further oxidized to an aldehyde and then a carboxylic acid. researchgate.net These degradation products have their own ecological implications. While generally less persistent than the parent compound, these oxygenated hydrocarbons can exhibit different toxicities and bioavailabilities. The accumulation of these intermediate products could potentially have localized impacts on soil and aquatic microbial communities and other organisms before they are fully degraded. researchgate.net
The following table lists the potential classes of degradation products from 5-methylpentacosane based on established alkane biodegradation pathways.
| Product Class | General Formula/Structure | Significance | References |
|---|---|---|---|
| Alcohols | R-CH2OH | Initial product of oxidation by alkane hydroxylases. | nih.govresearchgate.net |
| Aldehydes | R-CHO | Intermediate formed from the oxidation of alcohols. | rsc.org |
| Carboxylic Acids (Fatty Acids) | R-COOH | Product of aldehyde oxidation; enters β-oxidation pathway for further breakdown. | nih.govresearchgate.net |
| Shorter-chain alkanes | CnH2n+2 (where n < 26) | Result from the cleavage of the carbon chain during metabolism. | nih.gov |
Molecular Modeling and Simulation of Conformational Dynamics
Molecular modeling and simulation are powerful tools to investigate the complex conformational landscape of long-chain branched alkanes such as 5-methylpentacosane. Due to the high number of rotatable bonds, these molecules can adopt a vast number of conformations in the gas or liquid phase.
Simulations on branched alkanes have shown that the presence of a methyl group introduces steric hindrance that influences the local and global conformational preferences of the carbon backbone. acs.orgsrce.hr The dihedral angles along the chain fluctuate, with a general preference for the lower-energy trans conformation, but with a significant population of gauche states, which introduce kinks in the chain. acs.org The methyl branch in 5-methylpentacosane is expected to locally disrupt the ordered packing that can be observed in long linear alkanes, leading to a more disordered and flexible structure.
The conformational dynamics of such molecules are crucial for their physical properties, such as melting point, boiling point, and viscosity, as well as for their biological function, for instance, in the composition of insect cuticular waxes where they play a role in preventing water loss and in chemical communication.
Table 1: Key Aspects of Molecular Modeling of Branched Alkanes
| Studied Property | Computational Method | Key Findings for Branched Alkanes | Reference |
| Conformational Populations | Molecular Dynamics (MD) | Presence of methyl branches alters the trans/gauche population balance, leading to more kinked structures compared to linear alkanes. | acs.org |
| Solvation Forces | Grand Canonical Ensemble MD | Branched alkanes exhibit less pronounced solvation force oscillations compared to linear alkanes in confined films. | gatech.edu |
| Low-Energy Conformations | Iterative Minimization | Finding the global minimum energy conformation is more challenging for branched alkanes due to their complex potential energy surface. | srce.hr |
| Liquid-State Dynamics | Molecular Dynamics (MD) | Branching significantly affects the temperature dependence of diffusion and influences local intramolecular dynamics. | aip.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules like 5-methylpentacosane from first principles. rsc.orgmdpi.com These methods are instrumental in understanding the distribution of electrons within the molecule, the nature of its chemical bonds, and its propensity to react with other chemical species.
For long-chain alkanes, the valence electronic structure is primarily composed of C-C and C-H sigma bonds. capes.gov.braip.org Ab initio molecular orbital (MO) calculations have been used to study the electronic structure of long-chain alkanes, revealing insights into their ionization potentials and electron distribution. capes.gov.br The presence of a methyl branch in 5-methylpentacosane introduces a tertiary carbon atom, which has a slightly different electronic environment compared to the secondary carbons of the main chain and the primary carbons at the ends. This can influence the molecule's reactivity.
Computational studies on the reactivity of alkanes have shown that the stability of radical and carbenium ion intermediates plays a crucial role in determining reaction pathways. acs.orgquora.com For branched alkanes, the tertiary carbon atom can stabilize a radical or a positive charge more effectively than primary or secondary carbons, making the C-H bond at the 5-position potentially more susceptible to abstraction in certain chemical reactions. quora.com Quantum chemical calculations can quantify these differences in bond dissociation energies and activation barriers for various reactions. nih.gov
Table 2: Computational Approaches for Electronic Structure and Reactivity
| Computational Method | Investigated Property | Relevance to 5-Methylpentacosane | Reference |
| Density Functional Theory (DFT) | Reaction Pathways | Can predict the most likely sites for radical attack and the stability of reaction intermediates. | nih.gov |
| Ab initio MO Calculations | Valence Electronic Structure | Elucidates the energies and distributions of molecular orbitals, explaining spectroscopic properties. | capes.gov.br |
| Composite Computational Methods (e.g., CBS-Q, G2, G4) | Activation Energies | Allows for accurate calculation of reaction barriers for processes like hydrogen migration in alkyl radicals. | nih.gov |
Computational Approaches to Elucidate Biosynthetic Mechanisms
The biosynthesis of cuticular hydrocarbons (CHCs) in insects, which often include branched alkanes like 5-methylpentacosane, is a complex process involving a series of enzymatic reactions. mdpi.comcambridge.orgnih.gov Computational methods are increasingly being used to complement experimental studies in elucidating these biosynthetic pathways. scispace.comnih.gov
The biosynthesis of straight-chain alkanes typically involves the extension of a fatty acid precursor by elongase enzymes, followed by reduction and decarbonylation. nih.gov For branched alkanes, the methyl group is usually derived from a propionyl-CoA starter unit or from the metabolism of branched-chain amino acids. scispace.com
Computational approaches, such as sequence homology modeling and comparative transcriptomics, can help identify the genes and enzymes responsible for the specific steps in the biosynthesis of branched hydrocarbons. nih.gov For instance, by comparing the gene expression profiles of insect species that produce different CHC profiles, researchers can pinpoint candidate genes for elongases, desaturases, and other enzymes involved in generating the diversity of CHC structures. nih.gov While direct computational studies on the biosynthesis of 5-methylpentacosane are scarce, the general principles derived from studies on other insect CHCs are applicable.
Docking and Interaction Simulations with Receptor Proteins Relevant to Chemical Communication
In many insect species, cuticular hydrocarbons serve as pheromones or kairomones, mediating chemical communication for processes like mate recognition, aggregation, and social organization. mdpi.com 5-Methylpentacosane has been identified as a component of the CHC profile in various insects and is implicated in their chemical signaling.
Molecular docking and molecular dynamics simulations are powerful computational techniques used to study the interactions between a ligand, such as 5-methylpentacosane, and a receptor protein. mdpi.comjscimedcentral.comnih.gov These methods can predict the binding pose of the ligand within the receptor's binding pocket and estimate the binding affinity. jscimedcentral.com
While the specific receptor proteins for 5-methylpentacosane have not been fully characterized, computational studies on other ligand-receptor systems provide a methodological framework. mdpi.comresearchgate.net Docking simulations would involve generating a 3D model of the receptor protein, often through homology modeling if the crystal structure is unavailable, and then computationally "docking" the 5-methylpentacosane molecule into the potential binding site. Subsequent MD simulations can then be used to assess the stability of the predicted complex and to analyze the key intermolecular interactions, such as van der Waals forces, that stabilize the binding. researchgate.net These simulations can guide experimental studies aimed at identifying and characterizing the receptors involved in the perception of this important chemical signal.
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 5-Methylpentacosane | C₂₆H₅₄ |
| 3-Methylpentacosane | C₂₆H₅₄ |
| (S)-5-Methylheptacosane | C₂₈H₅₈ |
| (R)-5-Methylheptacosane | C₂₈H₅₈ |
| n-Pentacosane | C₂₅H₅₂ |
| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S |
| Methylmalonyl-CoA | C₂₅H₄₀N₇O₁₉P₃S |
| Valine | C₅H₁₁NO₂ |
Q & A
Q. What steps ensure reproducibility in chromatographic analyses of 5-Methylpentacosane across laboratories?
- Methodological Answer : Standardize mobile phase compositions, column temperatures, and detector settings. Use certified reference materials (CRMs) for calibration and inter-laboratory round-robin tests. Publish detailed protocols in platforms like Protocols.io and share raw chromatograms in supplemental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
